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Butylamine, N-benzylidene-

Catalog No.
S1513659
CAS No.
1077-18-5
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
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Butylamine, N-benzylidene-

CAS Number

1077-18-5

Product Name

Butylamine, N-benzylidene-

IUPAC Name

N-butyl-1-phenylmethanimine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3

InChI Key

IADUISXJUXDNFB-UHFFFAOYSA-N

SMILES

CCCCN=CC1=CC=CC=C1

Canonical SMILES

CCCCN=CC1=CC=CC=C1

Organic Synthesis:

N-Benzylidene-tert-butylamine is primarily utilized as a starting material in the synthesis of various organic compounds. Its structure, with a reactive imine group (C=N) and a bulky tert-butyl group, makes it suitable for a range of organic transformations [].

Here are some examples of its applications in organic synthesis:

  • Synthesis of Schiff bases: N-Benzylidene-tert-butylamine can react with various aldehydes and ketones to form Schiff bases, which are essential intermediates in the synthesis of numerous pharmaceuticals and other functional molecules [].
  • Preparation of enamines: Through reductive amination reactions, N-Benzylidene-tert-butylamine can be converted to enamines, another class of versatile intermediates used in organic synthesis for C-C bond formation and other transformations.
  • Cyclization reactions: The imine group of N-Benzylidene-tert-butylamine can participate in various cyclization reactions, leading to the formation of complex cyclic structures with diverse functionalities.

Medicinal Chemistry:

While not extensively used as a drug itself, N-Benzylidene-tert-butylamine possesses structural features relevant to medicinal chemistry research. The presence of the imine group and the tert-butyl group can be explored for the development of new drug candidates with specific biological activities.

  • Scaffold for drug design: The core structure of N-Benzylidene-tert-butylamine can serve as a scaffold for the design and synthesis of novel compounds with potential therapeutic applications [].
  • Development of enzyme inhibitors: The imine group can be modified to target specific enzymes involved in various diseases, potentially leading to the development of new enzyme inhibitors for therapeutic purposes [].

Material Science:

Recent research has explored the potential of N-Benzylidene-tert-butylamine in the development of functional materials.

  • Precursor for organic semiconductors: The molecule's structure exhibits characteristics desirable for organic semiconductors, and modifications can be explored to fine-tune its properties for applications in organic electronics.
  • Design of self-assembled structures: The combination of the imine group and the bulky tert-butyl group can influence self-assembly behavior, allowing for the design of novel supramolecular structures with potential applications in various material science fields.

Butylamine, N-benzylidene- is an organic compound with the molecular formula C11H15NC_{11}H_{15}N. It is classified as a substituted amine, characterized by the presence of a butyl group and a benzylidene moiety. This compound is known for its structural features, which include a benzylidene group attached to the nitrogen atom of butylamine. The compound is also referred to as N-benzylidenebutylamine or N-BB in various chemical literature .

  • Schiff base formation: Imines can react with primary amines to form Schiff bases, which are important intermediates in biological processes. []
  • Hydrolysis: As mentioned earlier, the imine group can be hydrolyzed back to the original amine and aldehyde under certain conditions.
Typical of amines and imines. Key reactions include:

  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines, which are characterized by a carbon-nitrogen double bond.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Hydrolysis: Under acidic or basic conditions, N-benzylidene-butylamine can hydrolyze to regenerate butylamine and benzaldehyde.

These reactions highlight the reactivity of the amine and imine functional groups present in the compound .

Research indicates that Butylamine, N-benzylidene- exhibits various biological activities. It has been studied for its potential:

  • Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity against certain pathogens.
  • Cytotoxic Effects: Preliminary research indicates potential cytotoxic effects on cancer cell lines, although further studies are needed to fully elucidate its mechanisms and efficacy.
  • Neuroactive Effects: There is emerging interest in its neuroactive properties, particularly in relation to its structural similarity to neurotransmitters .

Butylamine, N-benzylidene- can be synthesized through several methods:

  • Condensation Reaction:
    • Combine butylamine with benzaldehyde under acidic conditions.
    • Heat the mixture to facilitate the formation of the imine bond.
  • Reduction of Imines:
    • Start from an appropriate imine precursor and reduce using hydrogenation techniques or chemical reducing agents.
  • Alternative Synthetic Routes:
    • Various synthetic pathways have been proposed involving different starting materials and reaction conditions, allowing for flexibility in laboratory synthesis .

The applications of Butylamine, N-benzylidene- span several fields:

  • Pharmaceuticals: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: May be utilized in developing agrochemicals due to its biological activity.
  • Research: Employed in academic and industrial research settings to study amine chemistry and its derivatives .

Interaction studies involving Butylamine, N-benzylidene- focus on its binding affinity with various biological targets. Research has shown that it may interact with:

  • Enzymes: Potential inhibition or modulation of enzyme activity has been observed.
  • Receptors: Its structural similarity to neurotransmitters suggests possible interactions with neural receptors, warranting further investigation into its psychoactive properties.

These studies are crucial for understanding the compound's pharmacological potential and safety profile .

Several compounds share structural similarities with Butylamine, N-benzylidene-. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-ButylbenzylamineC11H17NC_{11}H_{17}NContains a butyl group directly attached to nitrogen without a double bond.
N-Benzylidene-tert-butylamineC11H15NC_{11}H_{15}NSimilar structure but with a tert-butyl group; exhibits different reactivity patterns.
BenzaldehydeC7H6OC_{7}H_{6}OA simple aromatic aldehyde; serves as a precursor in synthesis but lacks amine functionality.

Uniqueness of Butylamine, N-benzylidene-

Butylamine, N-benzylidene- is unique due to its combination of both amine and imine functionalities, allowing it to participate in diverse

Schiff bases, named after Hugo Schiff who first described their formation in 1864, are imine compounds with the general structure R₁R₂C=NR₃ (where R₃ ≠ H). These compounds are synthesized via condensation of primary amines with aldehydes or ketones. N-Benzylidenebutylamine (CAS: 1077-18-5), a specific Schiff base, derives its name from the condensation of butylamine (C₄H₁₁N) and benzaldehyde (C₇H₆O), forming the structure CH₃(CH₂)₃N=CHC₆H₅. The IUPAC name, N-butyl-1-phenylmethanimine, reflects its alkyl and aryl substituents.

Structural Features and Tautomerism

N-Benzylidenebutylamine exhibits a planar C=N bond (1.29–1.31 Å), with sp² hybridization at both the carbon and nitrogen atoms. The compound can exist in enol-imine or keto-amine tautomeric forms (Figure 1). In non-polar solvents, the enol-imine form dominates due to conjugation between the imine and aromatic π-systems, while polar protic solvents stabilize the keto-amine form via hydrogen bonding. Single-crystal X-ray studies of analogous compounds reveal that steric effects favor the E-isomer.

Key structural parameters:

  • Molecular formula: C₁₁H₁₅N
  • Molecular weight: 153.24 g/mol
  • Boiling point: 250–252°C
  • Density: 0.95 g/cm³

Significance in Organic and Coordination Chemistry

Schiff bases like N-benzylidenebutylamine serve as versatile ligands in coordination chemistry due to their monodentate or bidentate binding modes. The lone pair on the imine nitrogen facilitates complexation with transition metals (e.g., Cu²⁺, Ni²⁺), enabling applications in catalysis and material science. For example, copper-Schiff base complexes are effective in carbenoid cyclopropanation reactions.

Condensation Reactions with Benzaldehyde

The formation of N-benzylidenebutylamine proceeds via a condensation reaction between butylamine and benzaldehyde. This reaction typically occurs under mild conditions, often facilitated by acid or base catalysis. The mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon of benzaldehyde, followed by dehydration to yield the imine (Schiff base). A study utilizing n-butylamine as a base catalyst demonstrated that the reaction equilibrium favors imine formation in polar aprotic solvents, with yields exceeding 80% under optimized conditions [1] [3].

Key variables influencing this reaction include:

  • Molar ratio: A 1:1 stoichiometry of butylamine to benzaldehyde minimizes side products such as secondary amines [1].
  • Temperature: Reactions conducted at 60–80°C achieve completion within 2–4 hours, whereas lower temperatures prolong reaction times [3].
  • Catalyst type: While acid catalysts (e.g., p-toluenesulfonic acid) accelerate dehydration, base catalysts like n-butylamine enhance nucleophilicity of the amine, promoting imine stability [4].

The resulting Schiff base exhibits a characteristic C=N stretching vibration at 1640–1620 cm⁻¹ in infrared spectroscopy, confirming successful condensation [1].

Catalytic Hydrogenation of Schiff Bases

Hydrogenation of N-benzylidenebutylamine to N-benzylbutylamine represents a critical step in amine synthesis. This process typically employs heterogeneous metal catalysts, such as palladium on carbon (Pd/C) or Raney nickel, under hydrogen gas (H₂) at pressures of 1–5 bar. The reaction proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential hydrogenation of the imine bond to form the saturated amine [1] [5].

Table 1: Hydrogenation Conditions and Outcomes

CatalystPressure (bar)Temperature (°C)Yield (%)
Pd/C (5 wt%)32592
Raney Ni55085
PtO₂23088

Notably, the choice of catalyst impacts selectivity. Pd/C minimizes over-hydrogenation of the benzyl ring, whereas Raney nickel may require higher temperatures, risking partial decomposition of the amine product [1]. Kinetic studies reveal that hydrogenation follows a Langmuir-Hinshelwood mechanism, with rate-limiting H₂ dissociation on the catalyst surface [5].

Electrochemical Synthesis and Nickel-Catalyzed Pathways

Recent advances explore electrochemical methods for imine hydrogenation, circumventing the need for gaseous H₂. In one approach, a nickel-based electrocatalyst facilitates proton-coupled electron transfer (PCET) to reduce the C=N bond. Applying a potential of −0.7 V vs. Ag/AgCl in an aqueous electrolyte achieves 78% faradaic efficiency, with the nickel catalyst stabilizing a hydride intermediate critical for the reduction step [5].

Comparatively, nickel-catalyzed thermal hydrogenation offers a solvent-free alternative. At 100°C and 10 bar H₂, nickel nanoparticles dispersed on silica yield N-benzylbutylamine with 89% selectivity, attributed to the metal’s moderate adsorption strength for hydrogen [1].

Solvent Effects on Reaction Selectivity and Efficiency

Solvent polarity and proticity significantly influence both condensation and hydrogenation steps. Polar aprotic solvents (e.g., acetonitrile) enhance imine stability by stabilizing the transition state through dipole interactions, achieving 90% condensation yield [3]. Conversely, protic solvents (e.g., ethanol) accelerate hydrogenation rates due to improved H₂ solubility but may promote side reactions such as hydrolysis of the imine [5].

Table 2: Solvent Impact on Condensation Efficiency

SolventDielectric ConstantYield (%)
Acetonitrile37.590
Ethanol24.372
Toluene2.458

In hydrogenation, non-coordinating solvents like hexane favor catalyst activity by preventing solvent adsorption on metal surfaces, whereas coordinating solvents (e.g., THF) may poison the catalyst, reducing turnover frequency by 40% [5].

Metal Complexes with Transition Metals (Nickel, Palladium, Copper)

Butylamine, N-benzylidene- exhibits significant coordination chemistry with various transition metals, particularly nickel, palladium, and copper. The compound functions as a monodentate ligand through its imine nitrogen atom, forming stable complexes with these metal centers [1] [2].

Nickel Complexes

Nickel(II) complexes of N-benzylidene butylamine have been extensively studied, with the most common stoichiometry being [Ni(L)₂(H₂O)₂]Cl₂·4H₂O, where L represents the ligand [1] [2]. These complexes typically adopt octahedral geometry around the nickel center, with the ligand coordinating through the imine nitrogen atom. The complexes exhibit characteristic olive green coloration with melting points around 175-176°C [1] [2].

The synthesis typically involves mixing methanolic solutions of nickel chloride hexahydrate with the N-benzylidene butylamine ligand under reflux conditions. The resulting complexes demonstrate high electrical conductivity (84×10⁻⁶ Ω⁻¹cm⁻¹), indicating their electrolytic nature [1] [2]. Infrared spectroscopy reveals the characteristic C=N stretching vibration at approximately 1625 cm⁻¹, confirming coordination through the imine nitrogen [1] [2].

Palladium Complexes

Palladium(II) forms particularly stable complexes with N-benzylidene butylamine, often adopting square planar geometry characteristic of d⁸ metal centers [3] [4]. These complexes show exceptional stability and are frequently employed in catalytic applications. The palladium complexes typically exhibit yellow to orange coloration and demonstrate excellent thermal stability [3] [4].

Recent studies have shown that palladium complexes with N-benzylidene type ligands can undergo interesting structural rearrangements. For instance, weak-link approach complexes bearing hemilabile N-heterocyclic carbene-thioether ligands can switch between open and closed states, demonstrating the dynamic nature of these coordination systems [4].

Copper Complexes

Copper(II) complexes with N-benzylidene butylamine can adopt both square planar and tetrahedral geometries, depending on the specific ligand environment and counterions present [5] [6]. These complexes typically display blue to green coloration and exhibit moderate to high stability. The copper complexes have found applications in catalysis and biological systems due to their redox properties [6] [7].

Solvent-Catalyst Interactions in Hydrogenation Reactions

The interaction between N-benzylidene butylamine and various catalysts in hydrogenation reactions is significantly influenced by solvent effects. These interactions play a crucial role in determining both the activity and selectivity of catalytic processes [8] [9] [10].

Protic vs Aprotic Solvents

In hydrogenation reactions involving N-benzylidene butylamine, protic solvents such as methanol and ethanol generally provide superior performance compared to aprotic solvents [8] [10]. This preference is attributed to the ability of protic solvents to stabilize ionic intermediates and facilitate proton transfer processes during the catalytic cycle [8].

Studies using Pd/C catalysts have demonstrated that methanol provides quantitative conversion of N-benzyl protected amines within 45 minutes at room temperature, while aprotic solvents like toluene result in significantly lower conversion rates and longer reaction times [8]. The enhanced performance in protic solvents is attributed to the formation of hydrogen-bonded networks that stabilize transition states and intermediates [8].

Catalyst-Solvent Synergistic Effects

The interaction between catalyst and solvent creates synergistic effects that can dramatically alter reaction outcomes. For nickel-based catalysts, the solvent-catalyst interaction strength directly correlates with selectivity toward primary amine formation [10]. Stronger solvent-catalyst interactions, as observed with benzene compared to cyclohexane, lead to higher yields of n-butylamine (63% vs 39%, respectively) [10].

In cobalt-catalyzed systems, similar trends are observed where the nature of the solvent significantly affects both activity and selectivity [11]. The electronic properties of the solvent molecules influence the coordination environment of the metal center, thereby modifying the catalyst's electronic structure and reactivity [11].

Mechanistic Considerations

The hydrogenation of N-benzylidene butylamine proceeds through different mechanisms depending on the solvent system employed. In protic solvents, the mechanism involves direct hydrogen activation on the catalyst surface followed by hydride transfer to the substrate [8]. In contrast, aprotic solvents may favor alternative pathways involving radical intermediates or different coordination modes [9].

Temperature and pressure effects are also modulated by solvent choice. Protic solvents generally allow for milder reaction conditions (25-100°C, 1-10 bar) compared to aprotic systems that may require elevated temperatures and pressures [8] [10].

Spin Trapping Studies with Phenyl N-tert-butylnitrone Derivatives

N-benzylidene butylamine derivatives, particularly those related to phenyl N-tert-butylnitrone (PBN), have been extensively studied as spin trapping agents for detecting and characterizing free radicals [12] [13] [14].

Mechanistic Aspects of Spin Trapping

The spin trapping mechanism involves the addition of transient radicals to the nitrone functionality, forming relatively stable aminoxyl radicals that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy [12] [13]. The reaction proceeds through a concerted addition mechanism where the radical adds across the C=N double bond of the nitrone [12].

The efficiency of spin trapping is highly dependent on the electronic properties of the nitrone. Electron-withdrawing substituents on the phenyl ring significantly enhance the trapping rate, with 4-CF₃-PBN showing a trapping rate 3.2 times higher than the parent PBN compound [13]. This enhancement is attributed to the increased electrophilicity of the nitrone carbon atom due to the electron-withdrawing effect [13].

Structure-Activity Relationships

Comprehensive studies have established clear structure-activity relationships for PBN derivatives. The presence of electron-withdrawing groups at the para position of the phenyl ring consistently increases the spin trapping rate [13]. The order of effectiveness follows the Hammett parameter correlation: 4-CF₃-PBN > 4-CF₃O-PBN > 4-F-PBN > PBN > 4-MeO-PBN [13].

The stability of the resulting spin adducts is also influenced by the substituent effects. Electron-withdrawing groups not only increase the trapping rate but also enhance the stability of the formed aminoxyl radicals, making them more suitable for detection and characterization [13].

Applications in Catalytic Systems

PBN derivatives have found particular utility in studying radical mechanisms in catalytic systems. Direct EPR studies of palladium catalysts using PBN as a spin trap have provided direct evidence for hydrogen spillover phenomena, demonstrating the dissociation of hydrogen on supported palladium catalysts [15].

In hydrogenation reactions, PBN derivatives can be used to detect radical intermediates and understand the mechanistic pathways. The presence of N-benzylidene butylamine-type compounds in catalytic systems can lead to catalyst poisoning effects, with studies showing that N-benzylidene butylamine decreases Raney nickel activity by a factor of 10 [16].

Computational Modeling of Coordination Geometries

Computational modeling plays a crucial role in understanding and predicting the coordination behavior of N-benzylidene butylamine with various metal centers. Modern computational methods provide detailed insights into electronic structures, binding energies, and preferred coordination geometries [17] [18].

Density Functional Theory Applications

Density Functional Theory (DFT) calculations have been extensively employed to study the coordination chemistry of N-benzylidene butylamine. The B3LYP functional with 6-31G(d) basis set provides good accuracy for geometry optimization and energy calculations at reasonable computational cost [17] [18]. More sophisticated methods like M06-2X/6-31+G(d,p) offer improved accuracy for energy barriers and reaction mechanisms [17].

DFT calculations reveal that the preferred coordination mode involves the imine nitrogen atom acting as a σ-donor to the metal center. The nitrogen lone pair orbital has appropriate symmetry and energy to interact effectively with empty metal d-orbitals, forming stable coordinate bonds [17].

Molecular Orbital Analysis

Molecular orbital calculations provide detailed insights into the electronic structure of metal-ligand interactions. The frontier molecular orbitals of N-benzylidene butylamine show significant contribution from the nitrogen lone pair, confirming its role as the primary donor site [17]. The HOMO-LUMO gap calculations help predict the reactivity and stability of the coordination complexes [17].

The computational studies reveal that the C=N bond length in free N-benzylidene butylamine is approximately 1.29 Å, which increases slightly upon coordination to metal centers due to back-donation effects . This bond lengthening is accompanied by a decrease in the C=N stretching frequency, consistent with experimental infrared spectroscopy observations [1] [2].

Prediction of Coordination Geometries

Advanced computational methods enable prediction of preferred coordination geometries for different metal centers. For nickel(II) complexes, calculations predict octahedral geometry with two ligand molecules and two water molecules, consistent with experimental observations [1] [2]. Palladium(II) complexes are predicted to adopt square planar geometry, which matches the experimental structural data [3] [4].

The computational models also predict the relative stabilities of different coordination modes and help explain why certain geometries are preferred over others. For instance, the calculations show that monodentate coordination through the imine nitrogen is thermodynamically favored over potential bidentate coordination modes [17].

Solvent Effects in Computational Models

Modern computational studies incorporate solvent effects through implicit solvation models or explicit solvent molecules. These calculations reveal how different solvents influence the coordination behavior and stability of the metal complexes [17]. The results show that polar solvents stabilize ionic complexes through electrostatic interactions, while nonpolar solvents favor neutral coordination compounds [17].

Validation and Benchmarking

Computational predictions are validated against experimental data to ensure accuracy and reliability. High-level methods like CCSD(T) provide benchmark energies for smaller systems, while DFT methods offer practical solutions for larger complexes [17]. The average uncertainty in DFT calculations is typically less than 0.5 kcal/mol when compared to experimental values [17].

XLogP3

2.7

Other CAS

1077-18-5

Dates

Last modified: 08-15-2023

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